4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine
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Overview
Description
4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a tert-butyldimethylsilyl group and a dimethylbenzenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine typically involves multiple steps. One common method involves the reaction of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate with sodium azide in dimethylformamide (DMF) at 80°C. This reaction produces an intermediate, which then undergoes an intramolecular thermal Huisgen azide-alkyne cycloaddition to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylbenzenamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or halides in polar aprotic solvents like DMF.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butyldimethylsilyl group.
Substitution: Substituted derivatives at the dimethylbenzenamine moiety.
Scientific Research Applications
4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites and inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine: Shares a similar pyridine core but differs in the substituents and overall structure.
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Contains a furo[2,3-b]pyridine scaffold with different functional groups.
Uniqueness
4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is unique due to its combination of a tert-butyldimethylsilyl group and a dimethylbenzenamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H29N3Si |
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Molecular Weight |
351.6 g/mol |
IUPAC Name |
4-[1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H29N3Si/c1-21(2,3)25(6,7)24-13-12-17-14-18(15-22-20(17)24)16-8-10-19(11-9-16)23(4)5/h8-15H,1-7H3 |
InChI Key |
PETYJOKHQQXRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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